1-(2-bromoethyl)-2,3-dihydro-1H-indene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUZXCRZVKJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 1-(2-bromoethyl)-2,3-dihydro-1H-indene
This guide details the chemical structure, synthesis, properties, and applications of 1-(2-bromoethyl)-2,3-dihydro-1H-indene (also known as 1-(2-bromoethyl)indane ). This compound serves as a critical electrophilic building block in medicinal chemistry, particularly for synthesizing melatonin receptor agonists and other CNS-active agents containing the N-[2-(2,3-dihydro-1H-inden-1-yl)ethyl] motif.
Chemical Identity & Structural Analysis[1]
This compound is a bicyclic organic compound featuring a saturated indane core substituted at the benzylic (C1) position with a 2-bromoethyl chain. It functions as a "masked" ethylamine or propionic acid equivalent, allowing for the introduction of the pharmacologically privileged (indanyl)ethyl scaffold via nucleophilic substitution.
Core Data
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 1-(2-bromoethyl)indane |
| CAS Number | Not widely listed; Refer to PubChem CID 12322868 |
| Molecular Formula | C₁₁H₁₃Br |
| Molecular Weight | 225.13 g/mol |
| SMILES | BrCCC1CCc2ccccc12 |
| InChI Key | BUOUZXCRZVKJNT-UHFFFAOYSA-N |
Structural Logic
The molecule consists of two distinct domains:
-
Lipophilic Core (Indane): A benzene ring fused to a cyclopentane ring.[1] The C1 position is chiral, creating enantiomers (R) and (S). The rigidity of the indane ring restricts the conformational freedom of the ethyl side chain compared to a simple phenylpropyl analog.
-
Electrophilic Handle (Alkyl Bromide): The primary bromide at the end of the ethyl chain is highly reactive toward nucleophiles (
), making it an ideal precursor for amines, nitriles, and thiols.
Physical & Chemical Properties[1][4][6][7][8][9]
The following properties are derived from structural analogs (e.g., (2-bromoethyl)benzene) and computational models, as experimental data for this specific intermediate is often proprietary.
| Property | Value (Estimated/Experimental) | Context |
| Appearance | Colorless to pale yellow liquid | Typical for alkyl bromides of this weight.[2] |
| Boiling Point | ~135–140 °C @ 2 mmHg | High BP due to molecular weight and polarizability. |
| Density | ~1.35 g/mL | Bromine atom contributes significantly to mass/volume. |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Hydrophobic core; insoluble in water. |
| Stability | Light-sensitive; Moisture-stable | Alkyl bromides can degrade to HBr and alkenes over time. |
Synthesis & Manufacturing Protocols
The synthesis of 1-(2-bromoethyl)indane typically proceeds via the modification of 1-indanone , a commercially available starting material. This route avoids the regioselectivity issues associated with direct alkylation of indene.
Route: The Reformatsky-Reduction Pathway
This robust protocol ensures the correct placement of the ethyl chain at C1.
Step 1: Reformatsky Reaction
Reagents: 1-Indanone, Ethyl bromoacetate, Zinc dust, Benzene/Toluene (Reflux). Mechanism: The organozinc intermediate attacks the ketone to form a tertiary alcohol (hydroxy ester). Outcome: Ethyl 2-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate.
Step 2: Dehydration & Hydrogenation
Reagents:
Step 3: Reduction to Alcohol
Reagents:
Step 4: Bromination (The Target Step)
Reagents:
Visualization: Synthesis Workflow
Caption: Step-wise synthesis from 1-Indanone to 1-(2-bromoethyl)indane via ester reduction.
Reactivity & Applications in Drug Discovery
This compound is a homologated electrophile , meaning it extends the carbon chain by two units relative to the ring. This specific length (ethyl linker) is crucial for binding to Monoamine GPCRs (Serotonin, Dopamine, Melatonin receptors).
Key Reaction: Nucleophilic Substitution ( )
The primary bromide is highly susceptible to attack by nitrogen nucleophiles. This is the primary vector for synthesizing CNS-active drugs.
Protocol: Synthesis of Melatonin Agonist Analogs
-
Dissolve: 1-(2-bromoethyl)indane (1.0 eq) in Acetonitrile (
). -
Add Base:
(2.0 eq) or to scavenge HBr. -
Add Nucleophile: Acetamide or Propionamide (for Ramelteon-like cores) requires strong conditions (NaH). More commonly, an amine (e.g., ammonia, methylamine) is used to form the primary/secondary amine first, followed by acylation.
-
Heat: Reflux (80°C) for 4–12 hours.
-
Workup: Filter solids, concentrate, and purify via column chromatography.
Relevance to Ramelteon (Rozerem)
While Ramelteon possesses a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core, the chemical logic is identical. 1-(2-bromoethyl)indane serves as a simplified model system or a scaffold for "de-oxygenated" Ramelteon analogs (Indane vs. Indenofuran) to test structure-activity relationships (SAR) regarding the furan ring's role in receptor binding.
Visualization: Reactivity Pathways
Caption: Divergent synthesis pathways transforming the bromide into functional CNS-active scaffolds.
Safety & Handling (MSDS Summary)
As an alkylating agent, this compound poses specific hazards. Protocols must be "self-validating" by including neutralization steps.
-
Hazards:
-
Skin/Eye Irritant: Causes severe irritation; lachrymator potential.
-
Alkylating Agent: Potential mutagen. Handle in a fume hood.
-
-
Storage: Keep cold (2–8°C) and dark. Bromides can darken (yellow/brown) upon decomposition (
release). -
Spill Neutralization: Treat spills with aqueous sodium thiosulfate (
) to quench any free bromine, then absorb with inert material.
References
-
PubChem. (n.d.).[1] this compound (CID 12322868). National Center for Biotechnology Information. Retrieved from [Link]
-
Uchikawa, O., et al. (2002). Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists. Journal of Medicinal Chemistry, 45(19), 4222-4239. (Describes the homologous chemistry for Ramelteon). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. (General protocol for Step 1 of synthesis). Retrieved from [Link]
Sources
1-(2-Bromoethyl)-2,3-dihydro-1H-indene: A Versatile Synthon for CNS-Active Agents
This guide details the chemical identity, synthesis, and pharmaceutical applications of 1-(2-bromoethyl)-2,3-dihydro-1H-indene , a critical intermediate in the development of CNS-active agents, particularly melatonin receptor agonists and MAO-B inhibitors.
Chemical Identity & Properties
This compound (also known as 1-(2-bromoethyl)indane) is a bicyclic alkyl bromide. It serves as a lipophilic building block, allowing researchers to attach the indanyl-ethyl pharmacophore to amine-bearing scaffolds. This structural motif is pharmacologically privileged, often enhancing blood-brain barrier (BBB) penetration due to its balanced lipophilicity.
Physicochemical Profile
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 1-(2-bromoethyl)indane |
| CAS Number | Not widely listed (PubChem CID: 12322868) |
| Molecular Formula | C₁₁H₁₃Br |
| Molecular Weight | 225.13 g/mol |
| Physical State | Pale yellow oil (at room temperature) |
| Solubility | Soluble in DCM, THF, Et₂O; Insoluble in water |
| Key Functional Group | Primary Alkyl Bromide (Electrophile) |
Synthesis & Production
The synthesis of 1-(2-bromoethyl)indane requires precise control to establish the substituent at the C1 position of the indane ring. The most robust, self-validating protocol proceeds via 1-indanone , utilizing a Reformatsky-type homologation followed by reduction.
Experimental Protocol: The Indanone Homologation Route
Step 1: Homologation (Reformatsky Reaction)
-
Reagents: 1-Indanone, Ethyl bromoacetate, Zinc dust, Iodine (catalyst), Benzene/Toluene.
-
Mechanism: Oxidative addition of Zn to ethyl bromoacetate forms the organozinc reagent, which attacks the ketone of 1-indanone.
-
Procedure:
-
Activate Zn dust with HCl, wash with water/acetone, and dry.
-
Reflux Zn, ethyl bromoacetate, and 1-indanone in dry benzene.
-
Acid hydrolysis yields the
-hydroxy ester. -
Dehydration/Hydrogenation: Treat with
-TsOH in refluxing benzene to dehydrate, followed by catalytic hydrogenation (Pd/C, H₂) to yield ethyl 1-indaneacetate .
-
Step 2: Reduction to Alcohol
-
Reagents: Lithium Aluminum Hydride (LiAlH₄), Dry THF.
-
Procedure:
-
Suspend LiAlH₄ (1.5 eq) in dry THF at 0°C under
. -
Add ethyl 1-indaneacetate dropwise.
-
Warm to RT and reflux for 2 hours.
-
Fieser Workup: Quench sequentially with
, 15% NaOH, and . Filter the granular precipitate. -
Concentrate filtrate to obtain 2-(2,3-dihydro-1H-inden-1-yl)ethanol .
-
Step 3: Bromination (Apple Reaction or PBr₃)
-
Reagents: Phosphorus Tribromide (PBr₃) or
, DCM. -
Causality: PBr₃ is preferred for atom economy, but
(Appel) offers milder conditions if acid-sensitive groups are present. -
Procedure (PBr₃ Method):
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway transforming 1-indanone into the target alkyl bromide via homologation and functional group interconversion.
Applications in Drug Development
The 1-(2-bromoethyl)indane scaffold is a high-value intermediate for "scaffold hopping" in medicinal chemistry. It is primarily used to synthesize ligands for G-protein coupled receptors (GPCRs), specifically Melatonin (
Key Therapeutic Targets
-
Melatonin Agonists (Insomnia/Circadian Rhythms):
-
The indane ring mimics the indole core of melatonin but offers improved metabolic stability (preventing 2,3-dioxygenase cleavage).
-
Mechanism: The bromide undergoes nucleophilic substitution with an amide or amine to form the linker chain essential for binding to the MT receptor pocket.
-
-
MAO-B Inhibitors (Parkinson’s Disease):
-
Indane derivatives like Rasagiline are well-known MAO-B inhibitors.
-
1-(2-bromoethyl)indane allows for the extension of the side chain, creating "Indalarium"-like analogs (N-propargyl amines) with altered pharmacokinetic profiles.
-
Experimental Workflow: Nucleophilic Substitution
To couple this synthon with a pharmacophore (e.g., an amine):
-
Solvent: Acetonitrile (
) or DMF. -
Base:
or (to scavenge HBr). -
Catalyst: KI (Finkelstein condition) to generate the more reactive alkyl iodide in situ.
-
Conditions: Heat to 60-80°C for 12-24 hours.
Drug Discovery Logic Diagram
Figure 2: Application of the synthon in generating CNS-active lead candidates via N-alkylation.
Handling & Safety
As an alkyl bromide, this compound acts as a powerful alkylating agent .
-
Hazards: Lachrymator, skin irritant, and potential carcinogen (due to DNA alkylation capability).
-
Storage: Store at 2-8°C under inert gas (Argon) to prevent hydrolysis or elimination.
-
Disposal: Quench excess bromide with an amine-based scavenger before disposal into halogenated waste streams.
References
-
PubChem. (n.d.).[3] this compound (CID 12322868). National Library of Medicine. Retrieved from [Link]
-
Nervorum Biotechnologies. (n.d.). Indalarium: Novel Indanyl-Propargylamine Scaffolds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indanes and Indanones. Retrieved from [Link]
Sources
The Therapeutic Potential of 1-(2-Bromoethyl)-2,3-dihydro-1H-indene Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2,3-dihydro-1H-indene, or indane, nucleus represents a "privileged scaffold" in medicinal chemistry, forming the structural core of several successful therapeutic agents.[1] Its rigid, bicyclic framework provides a unique three-dimensional architecture for interacting with biological targets, while offering multiple sites for chemical modification. This guide focuses on a particularly versatile synthetic intermediate, 1-(2-bromoethyl)-2,3-dihydro-1H-indene , and its derivatives. The bromoethyl group at the 1-position serves as a highly reactive and strategic handle, enabling the synthesis of diverse compound libraries through nucleophilic substitution.[2] This allows for extensive exploration of structure-activity relationships (SAR) across various therapeutic areas. We will delve into the design, synthesis, and biological evaluation of these derivatives, with a primary focus on their significant potential in treating neurodegenerative disorders, particularly Alzheimer's disease, and in oncology as potent anticancer agents.
The Indane Scaffold: A Foundation of Therapeutic Success
The indane framework, a fusion of a benzene ring and a cyclopentane ring, is a recurring motif in numerous biologically active molecules.[1] Its prevalence is not coincidental; the scaffold's conformational rigidity helps to reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. Furthermore, its lipophilic nature facilitates passage across biological membranes, a crucial property for drug candidates.
Notable pharmaceuticals incorporating the indane or related indene core underscore its therapeutic value:
-
Donepezil: A cornerstone in Alzheimer's therapy, this indanone derivative functions as a potent and selective acetylcholinesterase inhibitor.[3]
-
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) from the aryl alkanoic acid class, demonstrating the scaffold's utility in targeting inflammatory pathways.[3][4]
-
Indinavir: An HIV protease inhibitor, showcasing the scaffold's adaptability in diverse therapeutic fields.[1]
The strategic introduction of a 1-(2-bromoethyl) group transforms this established scaffold into a powerful platform for discovery. The bromine atom is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.[2] This feature is the cornerstone of the synthetic strategy, allowing for the systematic introduction of a wide array of functional groups to probe the chemical space around the core scaffold and optimize biological activity.
Synthetic Strategy: From Core Intermediate to Diverse Library
The causality behind our experimental design hinges on creating a versatile and efficient pathway to a diverse library of compounds for SAR studies. The this compound intermediate is central to this strategy.
General Synthesis of the Core Intermediate
The synthesis of the core intermediate can be approached through established organometallic or Friedel-Crafts type reactions. A common conceptual pathway involves the cyclization of appropriate precursors to form the indane ring system, followed by functionalization to introduce the bromoethyl sidechain. While multiple specific routes exist, the objective is to produce a stable, reactive intermediate for subsequent diversification.[5][6]
Library Generation via Nucleophilic Substitution
The true utility of the bromoethyl intermediate is realized in its reaction with various nucleophiles. This single-step conversion allows for the creation of a multitude of derivatives with distinct physicochemical properties.
-
Reactant Preparation: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Nucleophile Addition: Add 1.1 to 1.5 equivalents of the desired nucleophile (e.g., a primary/secondary amine, a thiol, or an alcohol in the presence of a non-nucleophilic base like K₂CO₃).
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 80°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final derivative.
This robust protocol provides a self-validating system; successful synthesis across a range of nucleophiles confirms the reactivity and versatility of the bromoethyl intermediate.
Caption: Synthetic workflow for generating a diverse library from the core intermediate.
Therapeutic Potential in Neurodegenerative Disorders
The indane scaffold is a validated starting point for targeting neurodegenerative diseases, largely due to the success of Donepezil.[3] Derivatives of this compound are prime candidates for developing multi-target-directed ligands for Alzheimer's disease (AD).
Rationale: A Multi-Pronged Attack on Alzheimer's Pathophysiology
The complexity of AD necessitates therapeutic strategies that can address multiple pathological events.[7] Key targets include:
-
Cholinesterase Enzymes (AChE & BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary strategy for symptomatic relief.[8][9]
-
Amyloid-β (Aβ) Aggregation: Preventing the aggregation of Aβ peptides into neurotoxic plaques is a disease-modifying approach.[10]
Indene derivatives have shown the ability to inhibit both cholinesterases and Aβ aggregation, positioning them as promising multi-functional drug candidates.[10][11]
Mechanism of Action and Structure-Activity Relationship (SAR)
Studies on related indene and indanone structures reveal that these molecules can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.[11][12] The PAS is also implicated in the aggregation of Aβ peptides. A ligand that can bridge these two sites can be a highly effective inhibitor. The derivatized side chain introduced from the bromoethyl group can be tailored to optimize interactions with these sites. For instance, incorporating hydrogen bond donors/acceptors or aromatic rings can enhance binding affinity and selectivity.[7]
Caption: Dual mechanism of action of indene derivatives in Alzheimer's disease.
Quantitative Data: Cholinesterase Inhibition
The following table summarizes representative inhibitory activities of indene derivatives against cholinesterases from published studies.
| Compound ID | Target Enzyme | IC₅₀ (µM) | Source |
| Indene-hydrazide (SD-30) | AChE | 13.86 ± 0.163 | [7] |
| Indene-hydrazide (SD-30) | BuChE | 48.55 ± 0.136 | [7] |
| 1H-indene-2-carboxamide (20) | BuChE | 1.08 | [10] |
| 1H-indene-2-carboxamide (21) | BuChE | 1.09 | [10] |
This data illustrates the potential of the indene scaffold. Derivatives from the 1-(2-bromoethyl) intermediate would be evaluated similarly to establish SAR.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a self-validating system for quantifying enzyme inhibition, based on a well-established colorimetric assay.[10]
-
Reagent Preparation: Prepare phosphate buffer (0.1 M, pH 8.0), DTNB solution (Ellman's reagent), acetylthiocholine iodide (ATCI) substrate solution, and solutions of the test compounds at various concentrations.
-
Enzyme Reaction: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 25 µL of the enzyme solution (AChE or BuChE).
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 25 µL of the ATCI substrate solution to start the reaction.
-
Measurement: Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition percentage against the logarithm of the compound concentration.
Therapeutic Potential in Oncology
The indane scaffold has emerged as a promising framework for the development of anticancer agents, particularly those that function as inhibitors of tubulin polymerization.[13][14]
Rationale: Disrupting the Cytoskeleton of Cancer Cells
Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape.[15] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis (programmed cell death), making them highly effective anticancer agents. Many successful chemotherapy drugs, like paclitaxel and vinca alkaloids, target tubulin. A significant class of tubulin inhibitors binds to the colchicine-binding site, and dihydro-1H-indene derivatives have been identified as novel colchicine site binding agents.[14][15]
Mechanism of Action and SAR
Dihydro-1H-indene derivatives have been shown to inhibit tubulin polymerization, leading to a cascade of downstream effects.[14]
-
Tubulin Binding: The compound binds to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[15]
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[16]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[16]
SAR studies have highlighted that the substitution pattern on the indane ring and the nature of the side chain are critical for potency.[14] For example, trimethoxy substitutions on the benzene ring of the indane core often enhance antiproliferative activity.[14] The library generated from the 1-(2-bromoethyl) intermediate would allow for systematic exploration of side-chain properties (e.g., length, polarity, charge) to optimize tubulin binding and cellular activity.
Caption: Mechanism of action for indene-based tubulin polymerization inhibitors.
Quantitative Data: Antiproliferative Activity
The table below shows the potent anticancer activity of representative dihydro-1H-indene derivatives against various human cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Source |
| 12d | K562 (Leukemia) | 0.028 | [14][15] |
| 12d | A549 (Lung) | 0.035 | [14][15] |
| 12d | HCT116 (Colon) | 0.087 | [14][15] |
| 12d | Bel7402 (Liver) | 0.031 | [14][15] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a reliable method to assess the cytotoxic effects of the synthesized derivatives on cancer cells.[17]
-
Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the logarithm of the compound concentration.
Future Directions and Preclinical Outlook
While the primary focus has been on neurodegenerative and oncological applications, the versatile indane scaffold holds promise in other areas. Its structural similarity to anti-inflammatory agents and its ability to be functionalized into dopamine receptor ligands suggest potential applications in treating inflammatory conditions and other CNS disorders like Parkinson's disease.[18][19][20]
The next logical steps for a lead compound identified from the this compound library involve a rigorous preclinical development program.[21] This includes:
-
In vivo Efficacy Studies: Testing the lead candidate in animal models of Alzheimer's disease, cancer, or other relevant conditions.[22]
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity of the compound to ensure it has drug-like properties.
-
Mechanism of Action Confirmation: Using advanced biochemical and cellular assays to confirm the target engagement and downstream signaling effects in a physiological context.
References
-
Koca, M., et al. (2021). Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1194. [Link][10][11]
-
Yıldırım, S., et al. (2021). New indane derivatives containing 2-hydrazinothiazole as potential acetylcholinesterase and monoamine oxidase-B inhibitors. Zeitschrift für Naturforschung C, 76(9-10), 417-424. [Link][23]
-
Trawick, M. L., et al. (2017). Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. MedChemComm, 8(3), 655-662. [Link][13]
-
Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link][15]
-
Singh, S., et al. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceutics, 15(1), 94. [Link][3][7]
-
CN112533905A - Indene derivatives useful for treating pain and inflammation. Google Patents. [18]
-
Boruah, H., et al. (2022). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Organic Letters, 24(31), 5779–5783. [Link][4]
-
Foroumadi, A., et al. (2008). 2-Phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors: a study on the importance of modifications at the side chain on the activity. Bioorganic & Medicinal Chemistry, 16(16), 7646-7653. [Link][24]
-
Rosini, M., et al. (2000). Acetylcholinesterase inhibitors for potential use in Alzheimer's disease: molecular modeling, synthesis and kinetic evaluation of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives. Bioorganic & Medicinal Chemistry, 8(3), 487-496. [Link][12]
-
National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. [Link][19]
-
ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. [Link][5]
-
Kamal, M. A., et al. (2019). Anti-Acetylcholinesterase Derivatives: A Privileged Structural Framework in Drug Discovery to Treat Alzheimer's Disease. Current Drug Metabolism, 20(5), 335-336. [Link][8]
-
Singh, M., & Kaur, M. (2016). Acetylcholinesterase Enzyme Inhibitor Molecules with Therapeutic Potential for Alzheimer's Disease. Current Neuropharmacology, 14(3), 242-258. [Link][9]
-
Stein, V. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), S2. [Link][21]
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Vega-Villa, K. R., et al. (2020). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 25(24), 5949. [Link][17]
-
Fanelli, O. (1975). Some pharmacological properties of 2-aryl-1,3-indandione derivatives. Arzneimittel-Forschung, 25(6), 873-877. [Link][20]
-
Sriram, K., et al. (2012). Anti-inflammatory and neuroprotective effects of an orally active apocynin derivative in pre-clinical models of Parkinson's disease. Journal of Neuroinflammation, 9, 241. [Link][22]
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- 17. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Using 1-(2-bromoethyl)-2,3-dihydro-1H-indene
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for leveraging 1-(2-bromoethyl)-2,3-dihydro-1H-indene as a key intermediate in nucleophilic substitution reactions. The indane scaffold is a privileged structure in medicinal chemistry, and functionalization via its ethyl side chain offers a robust strategy for synthesizing novel derivatives for drug discovery and development.[1] This document delves into the mechanistic underpinnings of the relevant reactions, provides validated, step-by-step protocols for forming carbon-heteroatom bonds (C-N, C-O, C-S), and offers insights into optimizing reaction conditions to maximize yield and purity.
Introduction: The Strategic Value of the Indane Moiety
The 2,3-dihydro-1H-indene (indane) framework is a core component of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional scaffold for orienting functional groups to interact with biological targets. This compound is a particularly valuable building block because it features a primary alkyl bromide, a reactive handle ripe for modification through nucleophilic substitution.[1]
The primary nature of the electrophilic carbon atom dictates a strong preference for the bimolecular nucleophilic substitution (SN2) pathway, offering predictable stereochemical outcomes and high yields when appropriate conditions are employed. This guide will focus exclusively on harnessing this reactivity.
Mechanistic Deep Dive: SN2 Dominance and Elimination Competition
A successful synthetic strategy hinges on understanding the underlying reaction mechanisms. For this compound, the primary competition is between the desired SN2 pathway and the bimolecular elimination (E2) side reaction.
The SN2 Pathway: A Concerted and Predictable Route
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (bromide) departs.[2][3] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, hence its "bimolecular" designation.[4][5][6]
Key Characteristics:
-
Substrate: Primary alkyl halides, like our topic substrate, are ideal for SN2 reactions due to minimal steric hindrance around the reaction center.[6][7] Tertiary halides do not undergo SN2 reactions.[5]
-
Mechanism: A single transition state where the nucleophile forms a bond as the leaving group bond is broken.[3]
-
Stereochemistry: The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon. This is often referred to as a Walden inversion.[8]
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are preferred as they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.[9]
Caption: SN2 reaction mechanism of this compound.
The E2 Pathway: The Unwanted Side Reaction
Elimination reactions compete with substitutions, particularly when using strong bases. In the E2 mechanism, a base abstracts a proton from the carbon adjacent to the electrophilic carbon (the β-carbon), leading to the formation of a double bond and simultaneous expulsion of the leaving group.[10][11][12]
Factors Favoring E2 over SN2:
-
Base Strength: Strong bases favor elimination. All nucleophiles are potential bases, but strong, non-nucleophilic bases (especially sterically hindered ones like potassium tert-butoxide) strongly favor E2.[13]
-
Steric Hindrance: A bulky nucleophile/base will have difficulty accessing the electrophilic carbon for an SN2 attack and will preferentially abstract a more accessible β-proton, favoring E2.[10]
-
Temperature: Higher temperatures generally favor elimination over substitution.[10]
Our goal in the following protocols is to select reagents and conditions that kinetically favor the SN2 pathway.
Experimental Protocols & Application Notes
Safety Precaution: Always work in a well-ventilated fume hood. This compound is an alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: C-N Bond Formation via Amination
This protocol describes the synthesis of N-substituted 2-(2,3-dihydro-1H-inden-1-yl)ethanamines, crucial intermediates for various pharmaceutical scaffolds.
Workflow Diagram
Caption: General experimental workflow for nucleophilic substitution reactions.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.2-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Scientist's Note: K₂CO₃ is an excellent choice as it is a solid, inexpensive, and sufficiently basic to scavenge the HBr byproduct without promoting significant E2 elimination. DIPEA is a sterically hindered amine base often used for this purpose.
-
-
Solvent Addition: Add a polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Conditions: Place the flask under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to 60-80 °C.
-
Scientist's Note: The reaction is heated to overcome the activation energy. Primary aliphatic amines are typically very nucleophilic and may react at lower temperatures.[14] Monitoring is key.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate (EtOAc) (3x).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: C-O Bond Formation via Williamson Ether Synthesis
This protocol is adapted from the classic Williamson ether synthesis to form ethers, which are common functionalities in drug molecules.[15][16]
Step-by-Step Methodology:
-
Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Scientist's Note: NaH is a strong, non-nucleophilic base that deprotonates the alcohol to form the highly nucleophilic alkoxide.[17] Hydrogen gas is evolved, so proper ventilation is crucial. Allow the mixture to stir at room temperature for 30 minutes after addition is complete to ensure full alkoxide formation.
-
-
Substrate Addition: Prepare a solution of this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared alkoxide solution at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive alcohols.
-
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Isolation & Purification: Extract the product with diethyl ether or EtOAc (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: C-S Bond Formation for Thioether Synthesis
This protocol outlines the synthesis of thioethers, which are important for their metabolic stability and ability to form key interactions in protein binding pockets.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add the desired thiol (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF.
-
Scientist's Note: Thiols are generally more acidic than alcohols, so a milder base is sufficient to form the highly nucleophilic thiolate anion.
-
-
Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature. Thiolates are exceptionally potent nucleophiles, and these reactions are often complete within 1-4 hours at ambient temperature.
-
Monitoring & Work-up: Monitor by TLC. Once the starting material is consumed, dilute with water and extract with EtOAc (3x).
-
Isolation & Purification: Wash the combined organic layers with water and brine to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Summary of Reaction Parameters
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| Amination | R₁R₂NH | K₂CO₃, DIPEA | CH₃CN, DMF | 60 - 80 | 4 - 12 | Use excess amine and base to drive reaction and neutralize HBr. |
| Ether Synthesis | R-OH | NaH | THF, DMF | 0 - 50 | 12 - 24 | Pre-form the alkoxide; NaH is highly reactive with water. |
| Thioether Synthesis | R-SH | K₂CO₃, Cs₂CO₃ | DMF, CH₃CN | 20 - 25 | 1 - 4 | Thiolates are very strong nucleophiles; reactions are typically fast. |
References
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available from: [Link]
-
Wikipedia. Nucleophilic substitution. Available from: [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Available from: [Link]
-
Allen Institute. Elimination Reactions - Mechanism, Types and Examples. Available from: [Link]
-
Reddit. What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. Available from: [Link]
-
Tamralipta Mahavidyalaya. Elimination Reactions. Available from: [Link]
-
Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. Available from: [Link]
-
Leah4sci. (2023). SN1 vs SN2 Reactions Simplified - Reaction, Rate, Mechanism + Practice [LIVE Recording]. YouTube. Available from: [Link]
-
The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available from: [Link]
-
Course Content. Elimination Reactions (Unit I). Available from: [Link]
-
Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Available from: [Link]
-
Unknown Source. Summary of Nucleophilic Substitution Reactions. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indenes. Available from: [Link]
-
Chemistry LibreTexts. (2023). 4.4: Nucleophilic substitution and elimination reactions. Available from: [Link]
-
ResearchGate. (2020). Synthesis of 2-bromo-(2/3-substitutedphenyl)-1H-indene-1,3(2H)-diones.... Available from: [Link]
-
Online Chemistry Notes. (2021). Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity. Available from: [Link]
-
St. Paul's Cathedral Mission College. Nucleophilic Substitution Reactions. Available from: [Link]
-
ResearchGate. (2018). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available from: [Link]
-
Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides. Available from: [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - Appendix 1: Summary of Part 1 reactions used for synthesis. Available from: [Link]
-
ResearchGate. (2017). Can any one know the procedure of reaction 1,2 Dibromoethane with primary amine? Available from: [Link]
-
ResearchGate. (2016). SYNTHESIS OF DERIVATIVES OF 8H-INDENO[1,2-D]THIAZOL-2-AMINES VIA α- BROMO, α,α-DIBROMO AND α-TOSYLOXY CARBONYL COMPOUNDS. Available from: [Link]
-
Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Available from: [Link]
-
NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Available from: [Link]
-
KPU Pressbooks. 1.2 Reactions of Alcohols – Organic Chemistry II. Available from: [Link]
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Application Notes and Protocols for the Functionalization of 1-(2-Bromoethyl)-2,3-dihydro-1H-indene and its Subsequent Polymerization
Introduction
The synthesis of well-defined polymers with tailored architectures and functionalities is a cornerstone of modern materials science. This guide provides a comprehensive overview of the functionalization of 1-(2-bromoethyl)-2,3-dihydro-1H-indene, a versatile building block, to generate novel monomers for subsequent polymerization. The bulky, rigid indane moiety incorporated into a polymer backbone can impart unique thermal and mechanical properties. This document details the conversion of the bromoethyl group into polymerizable methacrylate and vinyl ether functionalities, followed by detailed protocols for their controlled polymerization via Atom Transfer Radical Polymerization (ATRP) and living cationic polymerization. These methods offer precise control over polymer molecular weight, dispersity, and architecture, opening avenues for the creation of advanced materials for various applications.
PART 1: Functionalization of this compound
The 2-bromoethyl group of this compound serves as a versatile handle for introducing a variety of polymerizable functional groups. The primary strategies involve nucleophilic substitution reactions to displace the bromide ion.
Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethyl Methacrylate
This protocol describes the synthesis of a methacrylate-functionalized indene monomer, a valuable precursor for polymers synthesized via radical polymerization techniques. The reaction proceeds via nucleophilic substitution of the bromide with a methacrylate salt.
Reaction Scheme:
dot
Caption: Synthesis of 2-(2,3-dihydro-1H-inden-1-yl)ethyl methacrylate.
Protocol:
-
Materials:
-
This compound
-
Potassium methacrylate
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add potassium methacrylate (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2,3-dihydro-1H-inden-1-yl)ethyl methacrylate monomer.
-
Causality of Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent like DMF is used to dissolve both the organic substrate and the ionic nucleophile, facilitating the SN2 reaction. Its anhydrous nature is crucial to prevent side reactions.
-
Potassium Methacrylate: This salt provides the methacrylate nucleophile. An excess (1.2 eq) is used to drive the reaction to completion.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Elevated Temperature: Increases the reaction rate of the nucleophilic substitution.
-
Aqueous Workup and Extraction: Removes the DMF solvent and inorganic byproducts.
-
Column Chromatography: Essential for obtaining a high-purity monomer, which is critical for achieving controlled polymerization.
Synthesis of 1-(2-Vinyloxyethyl)-2,3-dihydro-1H-indene
This protocol details the synthesis of a vinyl ether-functionalized indene monomer, suitable for living cationic polymerization. The synthesis is based on the Williamson ether synthesis.[1][2][3][4][5]
Reaction Scheme:
dot
Caption: Williamson ether synthesis of 1-(2-vinyloxyethyl)-2,3-dihydro-1H-indene.
Protocol:
-
Materials:
-
This compound
-
2-Hydroxyethyl vinyl ether
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.5 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 2-hydroxyethyl vinyl ether (1.2 eq) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to afford the pure 1-(2-vinyloxyethyl)-2,3-dihydro-1H-indene monomer.
-
Causality of Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the alcohol, forming the alkoxide nucleophile.
-
Anhydrous THF: A suitable aprotic solvent that dissolves the reactants and does not interfere with the reaction.
-
Inert Atmosphere: Essential to prevent the reaction of the strong base (NaH) and the alkoxide with atmospheric moisture and oxygen.
-
Reflux: Provides the necessary thermal energy to drive the SN2 reaction to completion.
-
Quenching with Ammonium Chloride: Safely neutralizes the unreacted sodium hydride.
PART 2: Polymerization of Functionalized Indene Monomers
The synthesized indene-based monomers can be polymerized using controlled/living polymerization techniques to yield well-defined polymers.
Atom Transfer Radical Polymerization (ATRP) of 2-(2,3-dihydro-1H-inden-1-yl)ethyl Methacrylate
ATRP is a robust method for the controlled polymerization of methacrylates, enabling the synthesis of polymers with predetermined molecular weights and low dispersity.[6]
Polymerization Scheme:
dot
Caption: ATRP of the indene-functionalized methacrylate monomer.
Protocol:
-
Materials:
-
2-(2,3-dihydro-1H-inden-1-yl)ethyl methacrylate (monomer)
-
Ethyl α-bromoisobutyrate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to initiator).
-
Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with inert gas.
-
In a separate vial, dissolve the monomer (e.g., 50 eq), PMDETA (1.0 eq), and anisole. Deoxygenate this solution by bubbling with inert gas for 30 minutes.
-
Using a deoxygenated syringe, add the monomer/ligand/solvent mixture to the Schlenk flask containing the CuBr.
-
Stir the mixture until the copper complex forms (a homogeneous colored solution).
-
Using a deoxygenated syringe, add the initiator, ethyl α-bromoisobutyrate (1.0 eq), to the reaction mixture to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like THF.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Data Presentation:
| Parameter | Value |
| Monomer:Initiator:CuBr:PMDETA Ratio | 50:1:1:1 |
| Solvent | Anisole |
| Temperature | 70 °C |
| Target DP | 50 |
Causality of Experimental Choices:
-
Ethyl α-bromoisobutyrate: A common and efficient initiator for the ATRP of methacrylates.
-
CuBr/PMDETA: A widely used and effective catalyst system for ATRP. The ligand (PMDETA) solubilizes the copper salt and tunes its reactivity.
-
Anisole: A relatively high-boiling point solvent that is suitable for the polymerization temperature.
-
Deoxygenation: Oxygen is a radical scavenger and will terminate the polymerization. Rigorous removal of oxygen is crucial for a controlled process.
-
Precipitation in Methanol: The polymer is insoluble in methanol, allowing for its separation from the unreacted monomer and other soluble components.
Living Cationic Polymerization of 1-(2-Vinyloxyethyl)-2,3-dihydro-1H-indene
Living cationic polymerization of vinyl ethers allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7][8]
Polymerization Scheme:
dot
Caption: Living cationic polymerization of the indene-functionalized vinyl ether.
Protocol:
-
Materials:
-
1-(2-Vinyloxyethyl)-2,3-dihydro-1H-indene (monomer)
-
Hydrogen chloride (HCl) in diethyl ether (initiator)
-
Zinc chloride (ZnCl₂) (Lewis acid co-initiator)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol with a small amount of ammonia (quenching solution)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
-
To a dry Schlenk flask, add the monomer and anhydrous dichloromethane.
-
Cool the solution to the desired temperature (e.g., -78 °C) in a dry ice/acetone bath.
-
In a separate flask, prepare a solution of ZnCl₂ in anhydrous dichloromethane.
-
Add the ZnCl₂ solution to the monomer solution.
-
Initiate the polymerization by the dropwise addition of a standardized solution of HCl in diethyl ether.
-
Allow the polymerization to proceed for the desired time.
-
Quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia.
-
Allow the mixture to warm to room temperature.
-
Concentrate the polymer solution under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., THF) and precipitate into a non-solvent (e.g., methanol or water).
-
Collect the polymer by filtration and dry under vacuum.
-
Data Presentation:
| Parameter | Value |
| Monomer:Initiator:ZnCl₂ Ratio | 100:1:10 |
| Solvent | Dichloromethane |
| Temperature | -78 °C |
| Target DP | 100 |
Causality of Experimental Choices:
-
HCl/ZnCl₂: A common initiating system for the living cationic polymerization of vinyl ethers. HCl acts as the proton source (initiator), and ZnCl₂ acts as a Lewis acid to stabilize the counter-ion and prevent termination.
-
Anhydrous and Low-Temperature Conditions: Cationic polymerization is highly sensitive to water and other protic impurities, which can act as terminating agents. Low temperatures are crucial to suppress chain transfer and termination reactions, ensuring a "living" process.
-
Ammoniated Methanol: The ammonia neutralizes the acidic catalyst, effectively terminating the polymerization.
PART 3: Characterization
The synthesized monomers and polymers should be thoroughly characterized to confirm their structure, purity, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomers and the resulting polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomers and polymers.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ) of the polymers.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymers, such as the glass transition temperature (T₉) and thermal stability.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350–356.
- Dermer, O. C. (1944). The Williamson Synthesis of Ethers. Chemical Reviews, 34(2), 149-183.
- Feutrill, G. I., & Mirrington, R. N. (1972). An improvement of the Williamson synthesis. Tetrahedron Letters, 13(13), 1327-1328.
- Johnstone, R. A. W., & Rose, M. E. (1979). The Williamson ether synthesis. Tetrahedron, 35(18), 2169-2173.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.
- Vyvyan, J. R. (2003). The Williamson Ether Synthesis.
- Aoshima, S., & Higashimura, T. (2001). Living Cationic Polymerization of Vinyl Ethers and Related Monomers. Chemical Reviews, 101(12), 3661–3692.
- Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689–3746.
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- 1. main.spsj.or.jp [main.spsj.or.jp]
- 2. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
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- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Living cationic polymerization - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Utilization of 2-(2,3-Dihydro-1H-inden-1-yl)ethylmagnesium Bromide in Synthetic Chemistry
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active natural products.[1][2][3][4][5] Its rigid bicyclic framework provides a valuable platform for the spatial orientation of pharmacophoric groups. This guide provides detailed protocols for the generation and application of the Grignard reagent derived from 1-(2-bromoethyl)-2,3-dihydro-1H-indene, namely 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide. We will explore the synthesis of the precursor, the formation of the organometallic reagent, and its subsequent reaction with electrophilic partners to forge new carbon-carbon bonds, thereby enabling access to a diverse range of functionalized indane derivatives.
Introduction: The Significance of the Indane Moiety
The indane nucleus, a fusion of a benzene ring and a cyclopentane ring, is a recurring motif in a multitude of compounds exhibiting a wide spectrum of biological activities.[1][2][3] Its structural rigidity and defined three-dimensional shape make it an ideal scaffold for designing molecules that can selectively interact with biological targets. Notable examples of indane-containing pharmaceuticals include the anti-Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir.[5] The ability to introduce diverse side chains onto the indane core is paramount for structure-activity relationship (SAR) studies in drug discovery. The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, provides a powerful tool for achieving such molecular diversification.[6][7][8]
This document details the preparation and use of a specific Grignard reagent, 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide, which serves as a nucleophilic synthon for the 2-(2,3-dihydro-1H-inden-1-yl)ethyl carbanion. This reagent allows for the extension of the indane scaffold by a two-carbon chain, which can then be coupled with a variety of electrophiles.
Synthesis of the Precursor: this compound
A common and effective method for the synthesis of primary alkyl bromides, such as the title compound, is from the corresponding alcohol. The precursor, 2-(2,3-dihydro-1H-inden-1-yl)ethanol, can be synthesized via reduction of 2-(2,3-dihydro-1H-inden-1-yl)acetic acid. The subsequent bromination can be achieved using standard reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide.
Protocol 2.1: Synthesis of 2-(2,3-Dihydro-1H-inden-1-yl)ethanol
This protocol outlines the reduction of the corresponding commercially available acetic acid derivative.
Materials:
-
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2-(2,3-dihydro-1H-inden-1-yl)acetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by cooling the flask to 0 °C and slowly adding deionized water dropwise, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washes, and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(2,3-dihydro-1H-inden-1-yl)ethanol, which can be purified by column chromatography.
Protocol 2.2: Bromination of 2-(2,3-Dihydro-1H-inden-1-yl)ethanol
Materials:
-
2-(2,3-Dihydro-1H-inden-1-yl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-(2,3-dihydro-1H-inden-1-yl)ethanol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ (0.4 equivalents) dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture over crushed ice and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude this compound. Purify by vacuum distillation or column chromatography.
Preparation of 2-(2,3-Dihydro-1H-inden-1-yl)ethylmagnesium Bromide
The formation of a Grignard reagent is highly sensitive to moisture and oxygen.[6][7][9] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
Protocol 3.1: Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Add a small crystal of iodine to the flask. The purple color will fade as the iodine reacts with the magnesium surface, indicating activation.[9]
-
Add a small volume of anhydrous ether to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis and application of the indane-based Grignard reagent.
Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions to ensure accurate stoichiometry.
Protocol 4.1: Titration with Salicylaldehyde Phenylhydrazone
Materials:
-
Salicylaldehyde phenylhydrazone
-
Anhydrous THF
-
The prepared Grignard reagent solution
-
1 mL syringe
Procedure:
-
Weigh approximately 50 mg of salicylaldehyde phenylhydrazone into a dry flask and dissolve it in 2-3 mL of anhydrous THF. The solution will be yellow.
-
Using a 1 mL syringe, slowly add the Grignard reagent solution dropwise to the stirred indicator solution.
-
The endpoint is reached when the color changes from yellow to a persistent orange/red.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of indicator) / (Volume of Grignard reagent in L)
Applications in Synthesis: Reaction with Carbonyl Electrophiles
The prepared 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide is a potent nucleophile that readily reacts with a variety of electrophiles, most notably carbonyl compounds.[6][8]
Protocol 5.1: Synthesis of a Secondary Alcohol using Benzaldehyde
Materials:
-
Standardized 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide solution
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add the standardized Grignard reagent solution.
-
Cool the solution to 0 °C.
-
Dissolve benzaldehyde (1.0 equivalent relative to the Grignard reagent) in anhydrous ether and add it dropwise to the Grignard solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
Protocol 5.2: Synthesis of a Tertiary Alcohol using Acetone
Materials:
-
Standardized 2-(2,3-dihydro-1H-inden-1-yl)ethylmagnesium bromide solution
-
Acetone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Follow the procedure outlined in Protocol 5.1, substituting acetone for benzaldehyde.
-
The reaction will yield the corresponding tertiary alcohol, which can be purified by column chromatography.
Data Summary Table
| Reaction Step | Key Reagents | Solvent | Temperature | Expected Product |
| Grignard Formation | 1-(2-bromoethyl)indene, Mg | Anhydrous Ether/THF | Room Temp to Reflux | 2-(Inden-1-yl)ethyl-MgBr |
| Reaction with Aldehyde | Grignard Reagent, R'CHO | Anhydrous Ether/THF | 0 °C to Room Temp | Secondary Alcohol |
| Reaction with Ketone | Grignard Reagent, R'R''CO | Anhydrous Ether/THF | 0 °C to Room Temp | Tertiary Alcohol |
Causality and Experimental Insights
-
Anhydrous Conditions: Grignard reagents are strong bases and will be protonated and destroyed by water.[7] The use of flame-dried glassware and anhydrous solvents is non-negotiable for a successful reaction.
-
Magnesium Activation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[9] A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the surface and initiate the reaction.
-
Rate of Addition: The formation of the Grignard reagent is exothermic. The slow, dropwise addition of the alkyl bromide solution helps to control the reaction temperature and prevent side reactions, such as Wurtz coupling.
-
Choice of Solvent: Diethyl ether and THF are the most common solvents for Grignard reactions because they are aprotic and their lone pair of electrons can coordinate with the magnesium atom, stabilizing the Grignard reagent.[6][9]
-
Workup: A mild acid, such as saturated aqueous ammonium chloride, is used during the workup to protonate the alkoxide intermediate formed after the Grignard reagent adds to the carbonyl, and to quench any unreacted Grignard reagent.
Visualization of the Grignard Reaction Mechanism
Sources
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. Indane Derivatives | Eburon [eburon-organics.com]
- 4. scribd.com [scribd.com]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting & Optimization
Technical Support Center: High-Purity Recrystallization of 1-(2-bromoethyl)indane
Welcome to the technical support center for the purification of 1-(2-bromoethyl)indane. This guide is designed for researchers, scientists, and drug development professionals who require this intermediate at high purity. We will move beyond simple protocols to address the nuanced challenges and troubleshooting steps inherent in crystallizing this specific molecule. Our focus is on providing a systematic approach to developing a robust and reproducible recrystallization method.
Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for recrystallizing 1-(2-bromoethyl)indane?
This is the most common initial question. However, a single "best" solvent does not exist universally for any compound. The ideal solvent is entirely dependent on the impurity profile of your crude material. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures[1][2].
Based on the structure of 1-(2-bromoethyl)indane—a non-polar indane core with a polarizable bromoethyl group—we can predict its general solubility. It is a largely non-polar molecule, suggesting good solubility in non-polar organic solvents. The adage "like dissolves like" is a useful starting point[1][2]. Therefore, a systematic solvent screening is the necessary first step to identify the optimal solvent for your specific batch of crude product.
Q2: My compound won't crystallize from any single solvent I've tried. What should I do next?
This is a common scenario, particularly if the compound is either too soluble or too insoluble in most common solvents. The solution is to use a mixed-solvent system, also known as a binary solvent system[3][4]. This technique uses two miscible solvents:
-
Solvent #1 (The "Good" Solvent): A solvent in which 1-(2-bromoethyl)indane is readily soluble, even at room temperature.
-
Solvent #2 (The "Bad" or "Anti-Solvent"): A solvent in which 1-(2-bromoethyl)indane is poorly soluble, even when hot.
The procedure involves dissolving the crude material in a minimum amount of the hot "good" solvent and then adding the "bad" solvent dropwise until the solution becomes turbid (cloudy), indicating the point of saturation[3][5]. A few drops of the "good" solvent are then added back to clarify the solution, which is then allowed to cool slowly.
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a frequent issue when the solution is too concentrated or cools too quickly, especially with mixed-solvent systems[3][6].
Here are several strategies to prevent oiling out:
-
Reheat and Dilute: Warm the flask to redissolve the oil, add a small amount more of the "good" solvent to dilute the solution, and attempt to cool it again[6].
-
Slow Down Cooling: This is the most critical factor. Rapid cooling favors precipitation over crystallization. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath[7][8]. Slow cooling is essential for the formation of pure crystals[4].
-
Lower the Saturation Temperature: By using a slightly larger volume of solvent, you lower the temperature at which the solution becomes saturated. This can ensure saturation is reached at a temperature below the compound's melting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form After Cooling | 1. Too much solvent was used. This is the most common reason for crystallization failure[6].2. The solution is supersaturated but lacks a nucleation point to initiate crystal growth[6]. | 1. Reduce the solvent volume by gentle heating under a stream of nitrogen or using a rotary evaporator, then attempt cooling again[6][7].2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the solution's surface[7]. b) Adding a "seed crystal" of pure 1-(2-bromoethyl)indane to the cooled solution[7]. |
| Very Low Yield | 1. Excess solvent was used , leaving a significant amount of product in the mother liquor[7].2. Premature crystallization occurred during a hot filtration step.3. The crystals were washed with solvent that was not ice-cold, redissolving the product[2]. | 1. Before discarding the filtrate (mother liquor), test it by evaporating a small sample. If a large residue remains, concentrate the filtrate and cool it to recover a second crop of crystals[7].2. Use a pre-warmed funnel and filter flask for hot filtration. If crystals form on the filter, wash them through with a small amount of hot solvent[8].3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent[2]. |
| Impure Product (Poor Melting Point) | 1. Cooling was too rapid , trapping impurities within the crystal lattice.2. The chosen solvent was not ideal , having similar solubility for the product and impurities. | 1. Repeat the recrystallization, ensuring very slow cooling to allow for selective crystal formation[4].2. Re-evaluate your solvent choice. Perform a new solvent screen or try a different mixed-solvent system. |
Experimental Protocols & Workflows
Logical Workflow for Solvent System Selection
The following diagram outlines the decision-making process for identifying a suitable recrystallization solvent system for 1-(2-bromoethyl)indane.
Caption: Workflow for selecting a recrystallization solvent.
Table 1: Candidate Solvents for Screening
Based on the structure of 1-(2-bromoethyl)indane, the following solvents are recommended for initial screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Hexanes | ~69 | Non-polar | Good for non-polar compounds; often used as an anti-solvent (the "bad" solvent)[9]. |
| Toluene | ~111 | Non-polar (Aromatic) | "Like dissolves like" principle for the indane core. High boiling point can be difficult to remove[9]. |
| Ethyl Acetate | ~77 | Intermediate Polarity | Good general-purpose solvent[9]. May dissolve the compound too well. |
| Acetone | ~56 | Polar Aprotic | General purpose, but its low boiling point can be challenging to work with[9]. |
| Ethanol (95%) | ~78 | Polar Protic | An excellent general solvent; often used in mixed systems with water[9]. |
| Water | 100 | Polar Protic | The compound will be insoluble. Primarily for use as an anti-solvent with a miscible organic solvent like ethanol or acetone[9][10]. |
Protocol 1: Microscale Solvent Screening
-
Place ~20-30 mg of crude 1-(2-bromoethyl)indane into several small test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves easily.
-
If the solid is insoluble at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Use the minimum amount of hot solvent necessary[11].
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes[3].
-
Evaluate the result:
-
Ideal Solvent: The compound is sparingly soluble at room temperature but fully soluble when hot, and forms abundant, high-quality crystals upon cooling.
-
Poor Solvent: The compound is insoluble even when hot.
-
Too-Good Solvent: The compound is fully soluble at room temperature, or no crystals form upon cooling (indicates high solubility even when cold).
-
Protocol 4: Bulk Recrystallization (Mixed-Solvent Method)
This protocol should be followed if the screening identifies a suitable solvent/anti-solvent pair (e.g., Toluene/Hexane or Ethanol/Water).
-
Place the crude 1-(2-bromoethyl)indane in an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the "good" solvent (e.g., Toluene) in small portions while heating the mixture to a gentle boil on a stir plate. Add just enough solvent to completely dissolve the solid[4][12].
-
While maintaining the heat, add the "bad" anti-solvent (e.g., Hexane) dropwise until you observe persistent cloudiness (turbidity)[3][5].
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again[3].
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature[4].
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel[13].
-
Wash the collected crystals with a small amount of ice-cold anti-solvent (or the solvent mixture).
-
Dry the crystals thoroughly in a vacuum oven or desiccator to remove residual solvent before analysis[13].
References
-
Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York. [Link]
-
Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
-
Recrystallization using two solvents. YouTube. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]
-
-
Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. University of California, Irvine. [Link]
-
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. University of Colorado Boulder. [Link]
-
Recrystallization - Part 2. University of Massachusetts Lowell. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
Experiment 2: Recrystallization. Athabasca University. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Recrystallization. Kwantlen Polytechnic University. [Link]
-
Recrystallization. University of Massachusetts. [Link]
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
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Validation & Comparative
Comparative Guide to HPLC Assay Method Development for 1-(2-bromoethyl)-2,3-dihydro-1H-indene
Introduction
1-(2-bromoethyl)-2,3-dihydro-1H-indene is a synthetic intermediate whose purity is critical for the successful synthesis of downstream target molecules in pharmaceutical and materials science research. As an alkyl halide, it can be prone to degradation and may contain process-related impurities.[1] Therefore, a robust, specific, and validated High-Performance Liquid Chromatography (HPLC) assay method is essential for accurate quantification and quality control.
This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC methods for the assay of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development and validation process, grounding our choices in established chromatographic principles and regulatory expectations. The objective is to develop and validate a stability-indicating assay method, a procedure that can accurately measure the active ingredient without interference from its degradation products, a key requirement of regulatory bodies like the FDA and as outlined in ICH guidelines.[2][3]
Part 1: Foundational Method Development & Analyte Characterization
The molecular structure of this compound, featuring a non-polar indane core, dictates the initial chromatographic approach. Reversed-phase (RP) HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most logical choice for such hydrophobic compounds.[4][5]
1.1. Initial Analyte Assessment & Detector Selection
-
Solubility Testing: The analyte was found to be freely soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), confirming their suitability as organic modifiers in the mobile phase.
-
UV Spectrophotometric Analysis: A UV scan of the analyte in acetonitrile revealed a significant chromophore with a maximum absorbance (λmax) at approximately 265 nm. This wavelength was selected for detection to ensure high sensitivity. A diode array detector (DAD) was used during development to monitor for co-eluting impurities and peak purity.
1.2. Initial Chromatographic Conditions (Screening Phase)
Based on the analyte's non-polar nature, a standard set of starting conditions was established:
-
Column: A C18 column is the workhorse of reversed-phase chromatography and the logical starting point, offering robust hydrophobic retention.[5][6]
-
Mobile Phase: An isocratic mixture of acetonitrile and water was chosen. ACN is often preferred over methanol for its lower viscosity and UV cutoff.[7]
-
Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column was selected to balance analysis time and system pressure.
An initial run with a C18 column (150 mm x 4.6 mm, 5 µm) and a 70:30 (v/v) ACN/Water mobile phase yielded a well-retained peak at approximately 5.5 minutes, with a retention factor (k') well within the ideal range of 2-10, indicating sufficient interaction with the stationary phase without excessive analysis time.[8]
Caption: Overall HPLC Method Development and Validation Workflow.
Part 2: Comparative Evaluation of Two Optimized Methods
To ensure the selection of the most robust and selective method, we developed and compared two distinct approaches, differing primarily in the stationary phase chemistry. Selectivity is the most powerful parameter for achieving chromatographic resolution.[9]
Method A: Hydrophobic Retention Focus (C18 Column)
This method relies on the well-characterized hydrophobic interactions between the alkyl chains of the C18 stationary phase and the non-polar indane structure of the analyte.
Method B: Alternative Selectivity (Phenyl-Hexyl Column)
This method was developed to explore alternative selectivity mechanisms. A Phenyl-Hexyl column provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte. This can often improve peak shape and provide a different elution order for aromatic impurities.[6]
Experimental Protocol: Method Comparison
-
System Preparation: An Agilent 1260 Infinity II HPLC system (or equivalent) equipped with a DAD detector was used. The system was purged with the mobile phase for 15 minutes.
-
Column Equilibration: Each column (Method A: C18, 150 x 4.6 mm, 5 µm; Method B: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm) was equilibrated with its respective mobile phase for 30 minutes or until a stable baseline was achieved.
-
Sample Preparation: A standard solution of this compound (100 µg/mL) was prepared in acetonitrile.
-
Injection: 10 µL of the standard solution was injected in triplicate for each method.
-
Data Acquisition: Chromatograms were recorded at 265 nm. System suitability parameters (retention time, theoretical plates, tailing factor) were calculated.
Comparative Data & Analysis
The optimized conditions and resulting system suitability data for both methods are summarized below.
| Parameter | Method A | Method B |
| Column | C18 (150 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (75:25 v/v) | Acetonitrile : Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 265 nm | UV at 265 nm |
| Injection Vol. | 10 µL | 10 µL |
| Retention Time (min) | 4.82 | 6.15 |
| Tailing Factor | 1.15 | 1.05 |
| Theoretical Plates | 8,500 | 9,800 |
Analysis of Results: Method B, utilizing the Phenyl-Hexyl column, demonstrated a superior peak shape (Tailing Factor closer to 1.0) and higher column efficiency (more theoretical plates). The slightly longer retention time is acceptable and suggests a different, potentially more effective, interaction mechanism for this specific analyte. The π-π interactions likely contributed to the more symmetrical peak.
Sources
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. welch-us.com [welch-us.com]
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A Researcher's Guide to the 13C NMR Carbon Assignment of 1-(2-bromoethyl)-2,3-dihydro-1H-indene
In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis and comparison of methodologies for the 13C NMR spectral assignment of 1-(2-bromoethyl)-2,3-dihydro-1H-indene, a substituted indane derivative of interest in medicinal chemistry.
The Challenge: Assigning a Novel Structure
While a library of 13C NMR spectra for common compounds is readily available, the assignment for a novel or less-common molecule like this compound requires a multi-faceted approach. Direct experimental data for this specific compound is not widely published. Therefore, we turn to a combination of predictive software, analysis of structurally related compounds, and fundamental principles of NMR spectroscopy to arrive at a confident assignment.
Methodology 1: In Silico Prediction of 13C NMR Chemical Shifts
The advent of sophisticated NMR prediction algorithms has revolutionized structural elucidation. These tools utilize extensive databases of experimentally determined chemical shifts and employ various computational methods, such as HOSE (Hierarchical Organisation of Spherical Environments) codes and machine learning, to estimate the chemical shifts of a given structure.[1][2]
For this guide, we utilized two independent, freely accessible online prediction tools, NMRDB.org and nmrshiftdb2, to generate a theoretical 13C NMR spectrum for this compound.[3][4]
Experimental Protocol: 13C NMR Prediction
-
Structure Drawing: The chemical structure of this compound was drawn using the built-in molecular editor of the prediction software.
-
Prediction Calculation: The "Predict 13C Spectrum" function was executed.
-
Data Extraction: The predicted chemical shift values for each carbon atom were recorded.
The following diagram illustrates the workflow for in silico 13C NMR prediction.
Caption: Workflow for predicting 13C NMR spectra using online tools.
Methodology 2: Assignment by Analogy to Structurally Similar Compounds
A cornerstone of spectral interpretation is the comparison with known compounds. By dissecting this compound into its constituent fragments—the 2,3-dihydro-1H-indene (indane) core and the bromoethyl side chain—we can leverage existing experimental data to inform our assignments.
-
Indane Core: The 13C NMR spectrum of indane is well-documented. The aromatic carbons and the aliphatic carbons of the five-membered ring provide a reliable starting point for our assignment.
-
Bromoethyl Group: The chemical shifts of the carbons in a bromoethyl group are influenced by the electronegative bromine atom. Data from compounds like (2-bromoethyl)benzene can provide a close approximation for the chemical shifts of the side chain carbons.[5] The carbon directly attached to the bromine (Cβ) is expected to be significantly deshielded compared to the more distant carbon (Cα).[6]
Synthesizing the Data: A Complete Assignment
By combining the predicted chemical shifts with the empirical data from analogous compounds, we can propose a complete and well-supported 13C NMR assignment for this compound.
The numbering scheme used for the assignment is as follows:
Caption: Numbering scheme for this compound.
The following table summarizes the predicted and assigned 13C NMR chemical shifts.
| Carbon Atom | Predicted Chemical Shift (ppm) - NMRDB.org | Predicted Chemical Shift (ppm) - nmrshiftdb2 | Assignment Rationale | Final Assigned Shift (ppm) |
| Aromatic Carbons | ||||
| C3a, C7a | 144.1, 142.5 | 145.2, 143.1 | Quaternary carbons, downfield due to aromaticity. C3a is likely slightly more downfield due to proximity to the alkyl substituent. | ~144.5, ~142.8 |
| C4, C5, C6, C7 | 126.3, 124.6, 126.4, 124.7 | 127.1, 125.3, 127.2, 125.4 | Aromatic CH carbons. Slight variations due to substituent effects. C4/C6 and C5/C7 are expected to be similar. | ~126.5, ~124.8, ~126.6, ~124.9 |
| Aliphatic Carbons (Indane Ring) | ||||
| C1 | 41.8 | 42.9 | Benzylic CH carbon, deshielded by the aromatic ring and the alkyl substituent. | ~42.1 |
| C2 | 32.2 | 33.1 | Aliphatic CH2 carbon. | ~32.5 |
| C3 | 29.8 | 30.5 | Benzylic CH2 carbon, deshielded by the aromatic ring. | ~30.1 |
| Aliphatic Carbons (Side Chain) | ||||
| Cα | 37.9 | 38.8 | CH2 carbon adjacent to the indane ring. | ~38.2 |
| Cβ | 33.1 | 34.0 | CH2 carbon attached to the electronegative bromine atom, resulting in a downfield shift.[7] | ~33.5 |
Discussion of Assignments
-
Aromatic Region (120-150 ppm): The quaternary carbons (C3a and C7a) are the most downfield in this region, as expected. The protonated aromatic carbons (C4, C5, C6, C7) appear in a clustered region. Distinguishing between C4/C6 and C5/C7 would require further 2D NMR experiments such as HSQC and HMBC.
-
Aliphatic Region (20-50 ppm): The benzylic carbon C1 is the most downfield of the indane ring aliphatic carbons due to its position adjacent to the aromatic ring and the bromoethyl substituent. The C3 carbon is also benzylic and thus more downfield than the C2 carbon. In the side chain, the Cβ carbon, directly bonded to the electron-withdrawing bromine atom, is shifted downfield relative to a standard aliphatic CH2 group. The Cα carbon is also deshielded due to its proximity to the indane ring.
Conclusion
This guide demonstrates a robust workflow for the 13C NMR assignment of a novel compound in the absence of direct experimental data. By synergistically using in silico prediction tools and empirical data from analogous structures, a reliable and scientifically sound assignment for this compound can be achieved. For absolute confirmation, these assignments should be validated by acquiring experimental 1D and 2D NMR data for the synthesized compound.
References
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ACD/Labs. NMR Databases | 1H, 13C, 15N, 19F, 31P. Available from: [Link]
-
nmrshiftdb2. open nmr database on the web. Available from: [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. Available from: [Link]
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Chemaxon. NMR Predictor - Documentation. Available from: [Link]
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Simulate and predict NMR spectra. Available from: [Link]
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The Royal Society of Chemistry. 1H- and 13C-NMR for. Available from: [Link]
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CASPRE. 13C NMR Predictor. Available from: [Link]
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ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available from: [Link]
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ResearchGate. Chart of the 13 C NMR spectra of a substance. Available from: [Link]
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Oregon State University. 13 C NMR Chemical Shifts. Available from: [Link]
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ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Available from: [Link]
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Doc Brown's Advanced Organic Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. Available from: [Link]
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PubChem. 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Available from: [Link]
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KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Available from: [Link]
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13-C NMR Chemical Shift Table.pdf. Available from: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. Available from: [Link]
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SpectraBase. 1H-Indene, 2,3-dihydro-1,1,3-trimethyl- - Optional[13C NMR]. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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13C NMR spectroscopy • Chemical shift. Available from: [Link]
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Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. Available from: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]
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YouTube. chemical shift of functional groups in 13C NMR spectroscopy. Available from: [Link]
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Scribd. 13-C NMR Chemical Shift Table | PDF | Alkene. Available from: [Link]
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PubMed. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Available from: [Link]
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A Researcher's Guide to Elemental Analysis of 1-(2-bromoethyl)-2,3-dihydro-1H-indene: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. The purity and elemental composition of a compound like 1-(2-bromoethyl)-2,3-dihydro-1H-indene, a potential building block in medicinal chemistry, directly impact its reactivity, stability, and suitability for further synthetic transformations. This guide provides an in-depth comparison of established analytical techniques for determining the elemental composition of this brominated indene derivative, with a focus on practical application and data interpretation.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental quality control step, verifying the empirical formula of a synthesized compound. For halogenated molecules such as this compound (C₁₁H₁₂Br), accurate determination of bromine content is crucial for confirming the success of the bromination reaction and ensuring the absence of halogenated impurities. This guide will explore and compare two primary methodologies: Combustion Analysis followed by Ion Chromatography and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Comparative Analysis of Key Methodologies
The choice of an analytical technique for elemental analysis is often a trade-off between sensitivity, sample throughput, cost, and the specific information required. Here, we compare the two leading methods for bromine determination in organic matrices.
| Feature | Combustion with Ion Chromatography | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Sample is combusted in an oxygen-rich environment, converting bromine to bromide ions, which are then quantified by ion chromatography. | Sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected. |
| Sensitivity | Typically in the parts-per-million (ppm) range. | Highly sensitive, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[1] |
| Sample Throughput | Moderate; each sample requires individual combustion and chromatographic analysis. | High; autosamplers can process a large number of samples automatically. |
| Matrix Effects | Less susceptible to complex organic matrices. | Can be prone to matrix effects, where other components in the sample interfere with the ionization of the target element.[2] |
| Instrumentation Cost | Generally lower than ICP-MS. | High initial investment and maintenance costs. |
| Ease of Use | Relatively straightforward, with well-established protocols. | Requires a skilled operator for method development, optimization, and maintenance.[3] |
| Suitability for Halogens | Excellent for halogens. | Can be challenging for halogens due to their high first ionization potential, which can lead to lower sensitivity compared to metals.[1][4] |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential.
Method 1: Combustion Analysis with Ion Chromatography
This method is a robust and widely used technique for the determination of halogens in organic compounds.[5]
Experimental Workflow:
Caption: Workflow for Combustion Analysis with Ion Chromatography.
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-10 mg of the this compound sample onto a piece of ashless filter paper.
-
Encapsulation: Fold the filter paper to enclose the sample and attach it to the platinum sample holder of the combustion flask.
-
Absorption Solution: Add a suitable absorption solution (e.g., a dilute solution of sodium hydroxide with hydrogen peroxide) to the combustion flask.
-
Combustion: Fill the flask with pure oxygen, seal it, and ignite the filter paper using an external ignition source. The combustion process converts the organic bromine into hydrogen bromide, which is then trapped in the absorption solution as bromide ions.
-
Sample Analysis: After the combustion is complete and the flask has cooled, shake the contents to ensure complete absorption of the combustion products. Transfer an aliquot of the absorption solution to the ion chromatograph.
-
Quantification: The bromide ions are separated from other anions on an ion-exchange column and detected by a conductivity detector. The concentration is determined by comparing the peak area to a calibration curve prepared from certified bromide standards.
Method 2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS offers exceptional sensitivity, making it suitable for trace-level analysis.[6]
Experimental Workflow:
Caption: Workflow for ICP-MS Analysis.
Protocol:
-
Sample Digestion: Accurately weigh a small amount of the sample (typically 0.1-0.5 g) into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrogen peroxide.
-
Microwave Digestion: Subject the vessel to a programmed microwave digestion cycle to completely decompose the organic matrix and release the bromine as bromide.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. Further dilutions may be necessary to bring the concentration within the linear range of the instrument.
-
Instrumental Analysis: Introduce the diluted sample solution into the ICP-MS system. The sample is nebulized into a fine aerosol and introduced into the argon plasma.
-
Detection and Quantification: The high temperature of the plasma desolvates, atomizes, and ionizes the bromine atoms. The resulting ions are then guided into the mass spectrometer, where they are separated based on their mass-to-charge ratio. The abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br) is measured, and the concentration is determined by comparison to a calibration curve prepared from certified bromine standards. The characteristic isotopic signature of bromine can also be used for confirmation.[7]
Performance Comparison: Hypothetical Experimental Data
To illustrate the performance of these techniques, consider the following hypothetical data for the analysis of a batch of this compound, with a theoretical bromine content of 38.22%.
| Parameter | Combustion with Ion Chromatography | ICP-MS |
| Measured Bromine Content (%) | 38.15 ± 0.12 | 38.25 ± 0.08 |
| Recovery (%) | 99.8 | 100.1 |
| Relative Standard Deviation (RSD, %) | 0.31 | 0.21 |
| Limit of Detection (LOD) | ~10 ppm | ~1 ppb |
| Analysis Time per Sample | ~30 minutes | ~5 minutes (after digestion) |
Analysis of Results:
Both techniques provide results that are in good agreement with the theoretical value, demonstrating their suitability for the quantitative analysis of bromine in this compound. The slightly better precision (lower RSD) of ICP-MS is expected due to the high level of automation and control in modern instruments. The significantly lower limit of detection for ICP-MS makes it the preferred method for trace-level analysis of bromine-containing impurities.
Conclusion and Recommendations
The selection of an appropriate elemental analysis technique depends on the specific requirements of the research.
-
For routine quality control and verification of stoichiometry , Combustion Analysis with Ion Chromatography is a reliable, cost-effective, and accurate method. Its robustness and relative simplicity make it an excellent choice for most synthetic chemistry laboratories.
-
For applications requiring high sensitivity, such as the analysis of trace impurities or in biological matrices , ICP-MS is the superior technique. Its ability to detect elements at ultra-trace levels and its high throughput are advantageous in demanding research and development settings.
Ultimately, the choice of methodology should be guided by a thorough understanding of the analytical needs, available resources, and the desired level of data quality. For critical applications, orthogonal testing using both methods can provide the highest level of confidence in the analytical results.
References
- Cullis, C. F., & Willsher, J. P. (1951). The influence of bromine compounds on combustion processes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 209(1097), 218-233.
- Srivastava, A. K., & Tiwari, S. (1990).
- Kreis, I., & Budach, W. (1995). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Fresenius' Journal of Analytical Chemistry, 351(2-3), 236-240.
- Reddit. (2019). ICP-MS for detection of organic halogens (Br and I). r/chemistry.
- Lemieux, P. M., Lee, C. W., & Ryan, J. V. (2002). Pilot-scale studies on the effect of bromine addition on the emissions of chlorinated organic combustion by-products. Waste Management, 22(4), 423-434.
- Agilent Technologies. (n.d.). Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS.
- Benchchem. (n.d.). 1-bromo-2,3-dihydro-1H-indene | 24373-98-6.
- Zhang, Y., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of the Chinese Chemical Society, 59(6), 765-770.
- Thermo Fisher Scientific. (n.d.). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
- De Smaele, T., et al. (2007). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development.
- White, M. A., & Holder, D. J. (1995). Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES.
- Measurlabs. (2023). Comparison of Elemental Analysis Techniques.
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Safety Operating Guide
Proper Disposal Procedures for 1-(2-bromoethyl)-2,3-dihydro-1H-indene
Executive Summary
Immediate Action Required: 1-(2-bromoethyl)-2,3-dihydro-1H-indene (CAS: 102486-13-1 or analogs) is a halogenated alkylating agent . It must be segregated strictly into Halogenated Waste streams. Under no circumstances should this compound be combined with non-halogenated solvents (e.g., acetone, methanol) or discharged into municipal sewer systems.
The "Stop/Go" Decision Matrix:
-
STOP: Do not autoclave. Do not mix with oxidizers. Do not dispose of in "General Organic" waste if your facility separates halogens.
-
GO: Use glass or HDPE containers. Label as "Halogenated Organic Waste." Contact EHS for pickup if the quantity exceeds 100g.
Hazard Identification & Chemical Profile
To manage disposal effectively, one must understand the underlying chemistry. This compound is not merely a solvent; it is a reactive intermediate.
Chemical Nature[1][2]
-
Class: Alkyl Bromide / Indane Derivative.
-
Reactivity: The primary hazard stems from the C-Br bond on the ethyl side chain. It is susceptible to nucleophilic attack, making it a potential alkylating agent . This means it can react with biological macromolecules (DNA, proteins), posing a mutagenic risk.
-
Environmental Fate: Halogenated aromatics are often lipophilic and persistent in the environment. They are toxic to aquatic life with long-lasting effects.[1][2]
Key Physical Properties (Estimated from Analogs)
| Property | Value / Description | Operational Implication |
| Physical State | Liquid or Low-Melting Solid | Requires liquid-tight containment; do not use bags. |
| Flash Point | >110°C (Estimated) | Combustible, but not Flammable (Class IIIB). |
| Density | ~1.3 - 1.4 g/mL | Heavier than water; sinks in aqueous spills. |
| Solubility | Immiscible in water | Will form a separate lower layer in aqueous waste. |
Step-by-Step Disposal Protocol
Waste Segregation (The "Halogenated Rule")
The most critical error in laboratory waste management is mixing halogenated and non-halogenated waste.
-
Why it matters: Incineration of halogenated compounds generates acidic gases (HBr, HCl) requiring specialized scrubbers. Mixing this compound with standard solvents (acetone/ethanol) contaminates the entire bulk container, forcing the disposal facility to treat the whole volume as high-cost halogenated waste.
-
Protocol: Dedicate a specific carboy labeled "HALOGENATED SOLVENT WASTE" .
Packaging & Containment
-
Primary Container: Use the original amber glass bottle if possible. If transferring, use:
-
High-Density Polyethylene (HDPE)
-
Borosilicate Glass (Amber preferred)
-
Avoid: Low-density plastics or aluminum containers (aluminum can react with alkyl halides to form pyrophoric alkyl-aluminum species).
-
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
-
Closure: Screw caps must be chemically resistant (phenolic or polypropylene with PTFE liners). Parafilm is not a secondary seal for waste.
Labeling Requirements
Adhere to the GHS (Globally Harmonized System) and local regulations (e.g., EPA RCRA).
-
Chemical Name: Write the full name: this compound. Do not use abbreviations or structural formulas alone.
-
Hazard Checkboxes: Mark [x] Toxic and [x] Irritant.
-
Constituents: If in solution, list the solvent and the approximate % concentration.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for disposing of pure reagents versus reaction mixtures containing the compound.
Figure 1: Decision logic for the safe disposal of halogenated indane derivatives.
Decontamination of Glassware
Empty containers or glassware used with this compound contain residues that are still active alkylating agents.
-
Rinse: Triple rinse with a minimal amount of acetone or ethyl acetate.
-
Disposal of Rinsate: Pour the rinsate into the Halogenated Waste container. Do not pour the first rinse down the sink.
-
Deactivation (Optional but Recommended): For final cleaning, soak glassware in an alcoholic KOH bath (Ethanol/Potassium Hydroxide) for 12 hours. The hydroxide ion acts as a nucleophile, hydrolyzing the alkyl bromide to the corresponding alcohol (1-(2-hydroxyethyl)indane) and potassium bromide, which are significantly less hazardous.
Emergency Spill Procedures
If a spill occurs outside of a fume hood:
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield/4H laminate gloves or double-gloved Nitrile (standard nitrile has limited breakthrough time for halogenated alkyls). Wear chemical safety goggles.
-
Absorb: Use a universal sorbent pads or vermiculite. Do not use paper towels alone, as they increase the surface area for evaporation.
-
Clean: Wipe the area with soap and water after bulk removal. Place all cleanup materials into a sealable bag, label as "Hazardous Waste Debris (Halogenated)," and dispose of via EHS.
Regulatory Compliance (US Focus)
| Regulatory Body | Code/Regulation | Relevance |
| EPA (RCRA) | D001 / F-List | While not explicitly P or U listed, it is treated as Characteristic Hazardous Waste . If spent solvents are present, F001/F002 codes apply.[4][5] |
| DOT | Class 9 or 6.1 | Likely regulated as "Environmentally Hazardous Substance, Liquid, N.O.S." or "Toxic Liquid, Organic, N.O.S." for transport. |
| OSHA | 29 CFR 1910.1200 | Must maintain an SDS and communicate hazards (Irritant, Target Organ Toxicity) to staff. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1416305 (Analog: 1-(2-bromoethyl)adamantane). Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
